5-(5-Methyl-1,3-benzoxazol-2-yl)-1,3,4-oxadiazol-2(3H)-one
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Overview
Description
5-(5-Methylbenzo[d]oxazol-2-yl)-1,3,4-oxadiazol-2(3H)-one is a heterocyclic compound that features both benzoxazole and oxadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Methylbenzo[d]oxazol-2-yl)-1,3,4-oxadiazol-2(3H)-one typically involves the reaction of 5-methylbenzo[d]oxazole with appropriate reagents to form the oxadiazole ring. One common method involves the cyclization of 5-methylbenzo[d]oxazole-2-carboxylic acid hydrazide with carbon disulfide and potassium hydroxide, followed by oxidation to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(5-Methylbenzo[d]oxazol-2-yl)-1,3,4-oxadiazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the benzoxazole or oxadiazole rings .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial and anti-inflammatory agent.
Medicine: Research indicates its potential use in developing new pharmaceuticals for treating various diseases.
Mechanism of Action
The mechanism of action of 5-(5-Methylbenzo[d]oxazol-2-yl)-1,3,4-oxadiazol-2(3H)-one involves its interaction with specific molecular targets and pathways. For instance, in its role as an antimicrobial agent, the compound may inhibit the synthesis of bacterial cell walls or interfere with essential enzymes. In anti-inflammatory applications, it may inhibit the production of pro-inflammatory cytokines or block specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
5-Methylbenzo[d]oxazole: A precursor in the synthesis of the target compound.
1,3,4-Oxadiazole: A core structure in the target compound.
Benzoxazole derivatives:
Uniqueness
5-(5-Methylbenzo[d]oxazol-2-yl)-1,3,4-oxadiazol-2(3H)-one is unique due to the combination of benzoxazole and oxadiazole rings in its structure, which imparts distinct chemical and biological properties. This dual-ring system enhances its stability, reactivity, and potential for diverse applications compared to simpler analogs .
Properties
CAS No. |
78620-20-9 |
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Molecular Formula |
C10H7N3O3 |
Molecular Weight |
217.18 g/mol |
IUPAC Name |
5-(5-methyl-1,3-benzoxazol-2-yl)-3H-1,3,4-oxadiazol-2-one |
InChI |
InChI=1S/C10H7N3O3/c1-5-2-3-7-6(4-5)11-8(15-7)9-12-13-10(14)16-9/h2-4H,1H3,(H,13,14) |
InChI Key |
SAXPRSCNXMLUCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=NNC(=O)O3 |
Origin of Product |
United States |
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